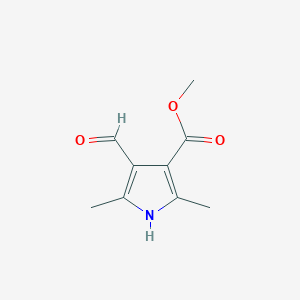
2-Naphthalen-1-ylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalen-1-ylbenzene-1,3-diol, also known as NBBD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NBBD is a derivative of naphthoquinone and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-Naphthalen-1-ylbenzene-1,3-diol is not fully understood. However, studies have suggested that 2-Naphthalen-1-ylbenzene-1,3-diol may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes may lead to the anti-inflammatory and anti-cancer effects of 2-Naphthalen-1-ylbenzene-1,3-diol.
Biochemical and Physiological Effects:
2-Naphthalen-1-ylbenzene-1,3-diol has been shown to have various biochemical and physiological effects. Studies have shown that 2-Naphthalen-1-ylbenzene-1,3-diol can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-Naphthalen-1-ylbenzene-1,3-diol has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, 2-Naphthalen-1-ylbenzene-1,3-diol has been found to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Naphthalen-1-ylbenzene-1,3-diol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity in vitro and in vivo. However, 2-Naphthalen-1-ylbenzene-1,3-diol has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, the synthesis of 2-Naphthalen-1-ylbenzene-1,3-diol can be challenging, and the yield can vary depending on the method used.
Zukünftige Richtungen
There are several future directions for the research on 2-Naphthalen-1-ylbenzene-1,3-diol. One direction is to study the effects of 2-Naphthalen-1-ylbenzene-1,3-diol on other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of 2-Naphthalen-1-ylbenzene-1,3-diol as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of 2-Naphthalen-1-ylbenzene-1,3-diol and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Naphthalen-1-ylbenzene-1,3-diol is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. 2-Naphthalen-1-ylbenzene-1,3-diol has been synthesized through various methods, and it has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of 2-Naphthalen-1-ylbenzene-1,3-diol is not fully understood, but it may involve the inhibition of certain enzymes. 2-Naphthalen-1-ylbenzene-1,3-diol has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-Naphthalen-1-ylbenzene-1,3-diol, including the study of its effects on other diseases and its potential use as a drug delivery system.
Synthesemethoden
2-Naphthalen-1-ylbenzene-1,3-diol can be synthesized through various methods, including the reduction of 2-naphthoquinone with sodium borohydride in the presence of a palladium catalyst. Another method involves the reaction of 2-naphthol with benzaldehyde in the presence of a Lewis acid catalyst. The yield of 2-Naphthalen-1-ylbenzene-1,3-diol using these methods ranges from 40-60%.
Wissenschaftliche Forschungsanwendungen
2-Naphthalen-1-ylbenzene-1,3-diol has been studied extensively for its potential therapeutic applications. Studies have shown that 2-Naphthalen-1-ylbenzene-1,3-diol has anti-inflammatory, anti-cancer, and anti-viral properties. 2-Naphthalen-1-ylbenzene-1,3-diol has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of HIV-1 virus in vitro.
Eigenschaften
CAS-Nummer |
173300-94-2 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-naphthalen-1-ylbenzene-1,3-diol |
InChI |
InChI=1S/C16H12O2/c17-14-9-4-10-15(18)16(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,17-18H |
InChI-Schlüssel |
IGVLJEPQHXNPKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3O)O |
Synonyme |
1,3-Benzenediol,2-(1-naphthalenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




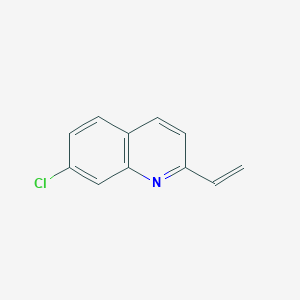
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
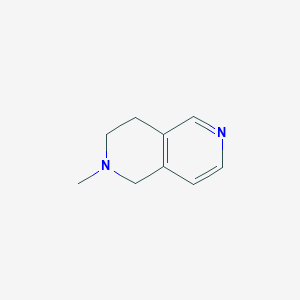
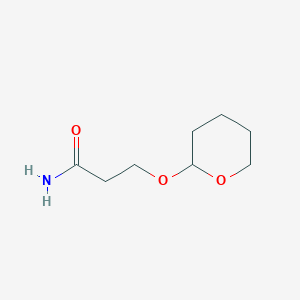
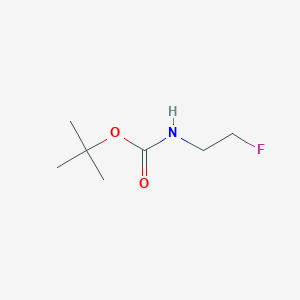
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)
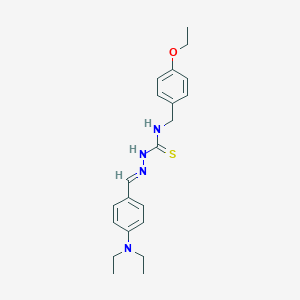
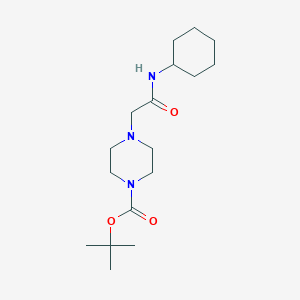
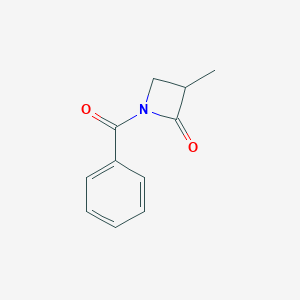

![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)

